molecular formula C27H34N4O5 B1680553 Retosiban CAS No. 820957-38-8

Retosiban

Katalognummer B1680553
CAS-Nummer: 820957-38-8
Molekulargewicht: 494.6 g/mol
InChI-Schlüssel: PLVGDGRBPMVYPB-FDUHJNRSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Retosiban, also known as GSK-221149-A, is an oral drug that acts as an oxytocin receptor antagonist . It is being developed by GlaxoSmithKline for the treatment of preterm labour . Retosiban has high affinity for the oxytocin receptor (Ki = 0.65 nM) and has greater than 1400-fold selectivity over the related vasopressin receptors .


Molecular Structure Analysis

Retosiban has a molecular formula of C27H34N4O5 . Its average mass is 494.583 Da and its monoisotopic mass is 494.252930 Da . The structure of Retosiban includes a sequence of exactly two alpha-amino acids joined by a peptide bond .


Physical And Chemical Properties Analysis

At physiological pH, Retosiban exists in an uncharged state . It has good solubility (> 0.22 mg/ml), with a logd of 2.2 .

Safety And Hazards

According to the safety data sheet, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye when handling Retosiban . Use of personal protective equipment and chemical impermeable gloves is recommended . In case of accidental ingestion or contact, immediate medical attention is advised .

Zukünftige Richtungen

GlaxoSmithKline has initiated a Phase III programme to evaluate the efficacy and safety of Retosiban . The aim is to improve neonatal outcomes of babies born to women in spontaneous preterm labour by prolonging the time to delivery . The primary outcome measure of this study is the time to delivery after the start of treatment . Further studies are also planned .

Eigenschaften

IUPAC Name

(3R,6R)-6-[(2S)-butan-2-yl]-3-(2,3-dihydro-1H-inden-2-yl)-1-[(1R)-1-(2-methyl-1,3-oxazol-4-yl)-2-morpholin-4-yl-2-oxoethyl]piperazine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34N4O5/c1-4-16(2)23-25(32)29-22(20-13-18-7-5-6-8-19(18)14-20)26(33)31(23)24(21-15-36-17(3)28-21)27(34)30-9-11-35-12-10-30/h5-8,15-16,20,22-24H,4,9-14H2,1-3H3,(H,29,32)/t16-,22+,23+,24+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLVGDGRBPMVYPB-FDUHJNRSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)N1C(C2=COC(=N2)C)C(=O)N3CCOCC3)C4CC5=CC=CC=C5C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H]1C(=O)N[C@@H](C(=O)N1[C@H](C2=COC(=N2)C)C(=O)N3CCOCC3)C4CC5=CC=CC=C5C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00231559
Record name Retosiban
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00231559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

494.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Retosiban

CAS RN

820957-38-8
Record name (3R,6R)-3-(2,3-Dihydro-1H-inden-2-yl)-1-[(1R)-1-(2-methyl-4-oxazolyl)-2-(4-morpholinyl)-2-oxoethyl]-6-[(1S)-1-methylpropyl]-2,5-piperazinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=820957-38-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Retosiban [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0820957388
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Retosiban
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11818
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Retosiban
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00231559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RETOSIBAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GIE06H28OX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Retosiban
Reactant of Route 2
Reactant of Route 2
Retosiban
Reactant of Route 3
Retosiban
Reactant of Route 4
Reactant of Route 4
Retosiban
Reactant of Route 5
Retosiban
Reactant of Route 6
Reactant of Route 6
Retosiban

Citations

For This Compound
233
Citations
GR Saade, A Shennan, KJ Beach… - American journal of …, 2020 - thieme-connect.com
… retosiban in spontaneous preterm labor (sPTL). Study Design Two multicenter, randomized, and double-blind trials compared retosiban with placebo and retosiban … 30.8 (retosiban, n = …
Number of citations: 17 www.thieme-connect.com
G Marchand, R Blumrick, AD Ruuska… - Current Medical …, 2021 - Taylor & Francis
… retosiban dose, but that did not affect our outcomes as this meta-analysis concentrated only on intravenous retosiban… but six women did not complete the retosiban infusion. There was a …
Number of citations: 1 www.tandfonline.com
J Snidow, H Miller, G Valenzuela, S Thornton… - American Journal of …, 2013 - ajog.org
… tocolysis was twice that of the retosiban group. Retosiban increased days to delivery by a … The incidence of PTB in the retosiban group was 18.7% compared to 47.2% in the placebo …
Number of citations: 7 www.ajog.org
S Thornton, H Miller, G Valenzuela… - British Journal of …, 2015 - Wiley Online Library
… The proportion of preterm births in the retosiban and placebo groups was 18.7% (95% … retosiban was 0.38 (95% CrI 0.15, 0.81). There were no deliveries within 7 days in the retosiban …
Number of citations: 22 bpspubs.onlinelibrary.wiley.com
S Thornton, G Valenzuela, C Baidoo… - British Journal of …, 2017 - Wiley Online Library
… IV retosiban followed by single-dose oral placebo [retosiban-placebo (RP)], or IV placebo followed by 125 mg single-dose oral retosiban [placebo-retosiban (PR)]. The retosiban loading …
Number of citations: 11 bpspubs.onlinelibrary.wiley.com
PJ Brighton, MJ Fossler, S Quenby, AM Blanks - Endocrinology, 2020 - academic.oup.com
… kinetics for epelsiban, retosiban, and atosiban. Retosiban inhibited basal production of IP 3 in the absence of oxytocin. Oxytocin and atosiban but not retosiban inhibited forskolin, and …
Number of citations: 3 academic.oup.com
ILMH Aye, AA Moraitis, D Stanislaus… - The Journal of …, 2018 - academic.oup.com
… 10 nM retosiban, 1 µM atosiban, or retosiban with atosiban. Retosiban exhibits ∼16-fold greater affinity for the OTR than atosiban (14); hence, a 100-fold excess of retosiban was used …
Number of citations: 13 academic.oup.com
AA Moraitis, Y Cordeaux, DS Charnock-Jones… - …, 2015 - academic.oup.com
… to KCl and oxytocin in the absence of retosiban. We found that incubation under high stretch … were incubated with retosiban (P = .3 and .2, respectively). Incubation with retosiban in low …
Number of citations: 12 academic.oup.com
B Stier, M Fossler, F Liu, S Caltabiano - Clinical Therapeutics, 2015 - Elsevier
… a 100 mg dose of retosiban (therapeutic target exposure), a 800 mg dose of retosiban (… intercept terms for retosiban and moxifloxacin, respectively, RS and MS are slope terms for …
Number of citations: 6 www.sciencedirect.com
AD Borthwick, J Liddle - Protein‐Protein Interactions in Drug …, 2013 - Wiley Online Library
This chapter contains sections titled: Introduction Aryl‐2,5‐DKP Template Discovery and Initial Structure–Activity Relationship Studies Synthesis of the RRR and RRS 6‐Indanyl‐3‐…
Number of citations: 8 onlinelibrary.wiley.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.